molecular formula C13H16N2O3 B2757375 6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid CAS No. 1239785-91-1

6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid

Cat. No.: B2757375
CAS No.: 1239785-91-1
M. Wt: 248.282
InChI Key: STHTZZDWVMWGDP-UHFFFAOYSA-N
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Description

6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid is a compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-oxo-1,3-dihydro-2H-indazole with hexanoic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid: Similar structure but with a different functional group on the indazole ring.

    Lenalidomide: Contains an indazole ring and is used as a therapeutic agent for treating multiple myeloma.

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

Uniqueness

6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid is unique due to its specific combination of an indazole ring with a hexanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research and industrial applications .

Properties

IUPAC Name

6-(3-oxo-1H-indazol-2-yl)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12(17)8-2-1-5-9-15-13(18)10-6-3-4-7-11(10)14-15/h3-4,6-7,14H,1-2,5,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHTZZDWVMWGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N2)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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